molecular formula C6H12O2 B146461 1,4-Cyclohexanediol CAS No. 556-48-9

1,4-Cyclohexanediol

Cat. No. B146461
CAS RN: 556-48-9
M. Wt: 116.16 g/mol
InChI Key: VKONPUDBRVKQLM-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol is an organic compound with the formula C6H12O2 . It is a white solid and is one of the three isomeric cyclohexanediones . This particular diketone is used as a building block in the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of 1,4-Cyclohexanediol involves a two-step catalytic sequence using the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .


Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanediol can be represented by the formula C6H12O2 . The structure of a co-crystal with both trans and cis isomers of 1,4-Cyclohexanediol (1,4-CHD) has been reported . The intermolecular hydrogen-bond patterns are described and compared with those of the all trans structure, using the graph-set model .


Chemical Reactions Analysis

1,4-Cyclohexanediol can undergo various chemical reactions. For instance, it can be transformed into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . The latter two compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .


Physical And Chemical Properties Analysis

1,4-Cyclohexanediol has a molecular weight of 116.1583 . More detailed physical and chemical properties can be found in databases like the NIST Chemistry WebBook .

Safety And Hazards

Safety data sheets indicate that 1,4-Cyclohexanediol should be handled with care. Avoid contact with skin and eyes, and do not breathe dust, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation . Keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The ability to use RANEY® Ni and ammonia in the process of synthesizing 1,4-Cyclohexanediol holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . This is part of a broader trend towards the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass .

properties

IUPAC Name

cyclohexane-1,4-diol
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InChI

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
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InChI Key

VKONPUDBRVKQLM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)O
Source PubChem
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID20871178, DTXSID60878843, DTXSID60883614
Record name 1,​4-​Cyclohexanediol
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Molecular Weight

116.16 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 1,4-Cyclohexanediol
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Product Name

1,4-Cyclohexanediol

CAS RN

556-48-9, 931-71-5, 6995-79-5
Record name 1,4-Cyclohexanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Cyclohexanediol
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1,4-Cyclohexanediol
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1,4-Cyclohexanediol
Reactant of Route 5
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Reactant of Route 6
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